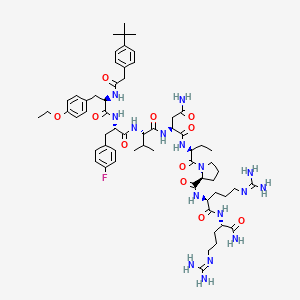
Vasopressin V2 receptor antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vasopressin V2 receptor antagonist 2 is a pharmacological compound used to block the action of vasopressin at the V2 receptorsThis compound is primarily used in the treatment of conditions such as hyponatremia, heart failure, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vasopressin V2 receptor antagonist 2 involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of benzodiazepine derivatives. For example, lixivaptan, a selective nonpeptide V2 antagonist, is synthesized through a series of reactions involving the formation of a benzodiazepine core structure . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Vasopressin V2 receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
Vasopressin V2 receptor antagonist 2 has a wide range of scientific research applications:
Mechanism of Action
Vasopressin V2 receptor antagonist 2 exerts its effects by selectively binding to the V2 receptors in the renal collecting ducts. This binding prevents vasopressin from activating the receptors, thereby inhibiting the insertion of aquaporin channels into the apical membrane. As a result, water reabsorption is reduced, leading to increased water excretion and normalization of sodium levels . The molecular targets involved include the V2 receptors and the associated signaling pathways that regulate water balance .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Vasopressin V2 receptor antagonist 2, including:
- Tolvaptan
- Conivaptan
- Lixivaptan
- Mozavaptan
- Satavaptan
- Relcovaptan
Uniqueness
This compound is unique in its high selectivity for the V2 receptors, which makes it particularly effective in treating conditions related to water retention and hyponatremia. Its ability to selectively block V2 receptors without affecting other vasopressin receptors (such as V1A and V1B) reduces the risk of side effects and enhances its therapeutic efficacy .
Properties
Molecular Formula |
C62H91FN16O11 |
|---|---|
Molecular Weight |
1255.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(4-tert-butylphenyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C62H91FN16O11/c1-8-42(59(89)79-30-12-15-48(79)57(87)75-44(14-11-29-71-61(68)69)53(83)74-43(52(65)82)13-10-28-70-60(66)67)73-55(85)47(34-49(64)80)77-58(88)51(35(3)4)78-56(86)46(32-36-18-24-40(63)25-19-36)76-54(84)45(31-37-20-26-41(27-21-37)90-9-2)72-50(81)33-38-16-22-39(23-17-38)62(5,6)7/h16-27,35,42-48,51H,8-15,28-34H2,1-7H3,(H2,64,80)(H2,65,82)(H,72,81)(H,73,85)(H,74,83)(H,75,87)(H,76,84)(H,77,88)(H,78,86)(H4,66,67,70)(H4,68,69,71)/t42-,43-,44-,45+,46-,47-,48-,51-/m0/s1 |
InChI Key |
SNHJAZWMZSZXFM-XJKSQIOZSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@@H](CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















